SSTR5 antagonist 6

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

SSTR5 antagonist 6 is a selective antagonist for the somatostatin receptor subtype 5 (SSTR5). Somatostatin is a peptide hormone that regulates the secretion of various endocrine hormones through its interaction with five G-protein-coupled receptors, including SSTR5. This compound is primarily used in scientific research to study the physiological and pathological roles of SSTR5, particularly in the context of growth hormone regulation and potential therapeutic applications for conditions such as type 2 diabetes and certain types of tumors .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of SSTR5 antagonist 6 involves multiple steps, including the formation of key intermediates and the final coupling reactionCommon reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the selectivity and yield of the desired product .

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale, ensuring that the process is efficient, cost-effective, and environmentally friendly. This often requires optimization of reaction conditions, purification methods, and quality control measures to meet regulatory standards .

Chemical Reactions Analysis

Types of Reactions: SSTR5 antagonist 6 undergoes various chemical reactions, including:

Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents

Scientific Research Applications

Therapeutic Applications

1. Type 2 Diabetes Management

- Insulin Sensitivity Improvement : Research indicates that selective SSTR5 inhibition can significantly improve insulin sensitivity. In a study involving KK-Ay mice, a model for obese type 2 diabetes, compound 6 demonstrated a dose-dependent reduction in glycosylated hemoglobin and plasma glucose levels, indicating improved hepatic insulin action .

- GLP-1 Secretion Enhancement : SSTR5 antagonists have been shown to increase circulating GLP-1 levels, which play a vital role in glucose metabolism. In experiments with lean C57/B6N mice, administration of compound 6 led to a substantial increase in active GLP-1 post-glucose challenge .

2. Growth Hormone Disorders

- Stimulation of Growth Hormone Secretion : A phase 1 clinical trial of SCO-240, an oral SSTR5 antagonist, revealed its ability to stimulate growth hormone secretion without affecting other pituitary hormones. This suggests potential applications for treating growth hormone-related disorders .

3. Gut-Brain Axis Disorders

- Impact on Gastrointestinal Function : SSTR5 antagonists may influence the gut-brain axis, potentially offering therapeutic benefits for gastrointestinal disorders. The modulation of hormone secretion through SSTR5 antagonism can affect appetite regulation and gut motility .

Case Studies

Q & A

Basic Research Questions

Q. How is the in vitro binding affinity and functional antagonism of SSTR5 antagonist 6 assessed?

To evaluate binding affinity, radioligand displacement assays are performed using cell membranes expressing human or rodent SSTR5. For example, a filtration binding assay measures competitive displacement of radiolabeled SST-28 (e.g., [¹²⁵I]-SST-14) . Functional antagonism is assessed via cAMP accumulation assays in SSTR5-expressing cells (e.g., CHO-K1). Forskolin-stimulated cAMP production is inhibited by SST-28; antagonists reverse this effect, with potency quantified as IC₅₀. For instance, compound 10 (an advanced SSTR5 antagonist) showed IC₅₀ values of 1.2 nM (binding) and 1.1 nM (cAMP inhibition) .

Q. What methodologies confirm SSTR5 subtype selectivity for antagonist 6?

Counter-screening against SSTR1–4 is critical. Binding assays using transfected cell membranes for each receptor subtype (e.g., SSTR1–4) are conducted to measure displacement of subtype-specific radioligands. For example, compound 10 exhibited >10,000-fold selectivity for SSTR5 over SSTR1–4 (IC₅₀ >10 µM for SSTR1–4 vs. 1.2 nM for SSTR5) . Functional selectivity is further validated in cAMP assays across subtypes .

Q. How is acute glucose-lowering efficacy evaluated in preclinical models?

Oral glucose tolerance tests (OGTT) in rodents are standard. Mice are fasted, administered antagonist 6 orally, and challenged with glucose. Blood glucose and insulin levels are measured over 2 hours. Efficacy is quantified as % reduction in glucose AUC. For example, compound 10 reduced glucose AUC by 84% at 10 mg/kg . SSTR5 knockout mice are used to confirm target specificity .

Advanced Research Questions

Q. How is metabolic stability optimized for this compound to enhance in vivo pharmacokinetics?

Liver microsome incubation screens across species (rat, dog, primate) identify metabolic liabilities. Structural modifications (e.g., azaspirodecanones) reduce oxidative metabolism. For example, replacing labile moieties in the "tail group" improved stability, achieving >40% oral bioavailability in rats . Plasma protein binding (e.g., unbound fraction = 2.2–5.7%) and clearance rates are measured via LC-MS/MS in pharmacokinetic studies .

Q. What experimental models validate synergistic effects with DPP-4 inhibitors?

Co-administration studies in diabetic rodents (e.g., high-fat diet mice) measure combined effects on active GLP-1[7–36] and glucose-dependent insulin secretion (GDIS). For example, SSTR5 antagonist 10 + sitagliptin (DPP-4 inhibitor) increased active GLP-1 by 3-fold and enhanced glucose AUC reduction synergistically (vs. monotherapy) . Mechanistic studies in perfused intestines confirm SSTR5 antagonism amplifies glucose-induced GLP-1 secretion, which DPP-4 inhibition prolongs .

Q. How is the role of this compound in GLP-1 secretion dissected at the molecular level?

GLUTag or NCI-H716 enteroendocrine cells are treated with antagonist 6 under glucose stimulation. Intracellular cAMP and Ca²⁺ levels are monitored via FRET-based sensors. SST-28-mediated suppression of GLP-1 secretion is reversed by antagonist 6, confirming SSTR5-dependent regulation . siRNA knockdown of SSTR5 in these cells ablates the antagonist’s effect, further validating the target .

Properties

Molecular Formula |

C22H28ClN3O4 |

|---|---|

Molecular Weight |

433.9 g/mol |

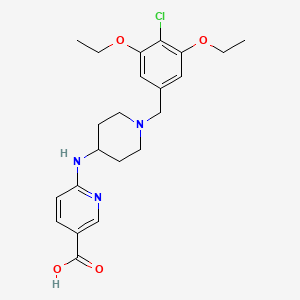

IUPAC Name |

6-[[1-[(4-chloro-3,5-diethoxyphenyl)methyl]piperidin-4-yl]amino]pyridine-3-carboxylic acid |

InChI |

InChI=1S/C22H28ClN3O4/c1-3-29-18-11-15(12-19(21(18)23)30-4-2)14-26-9-7-17(8-10-26)25-20-6-5-16(13-24-20)22(27)28/h5-6,11-13,17H,3-4,7-10,14H2,1-2H3,(H,24,25)(H,27,28) |

InChI Key |

NMZRCUBHTBYESR-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC(=CC(=C1Cl)OCC)CN2CCC(CC2)NC3=NC=C(C=C3)C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.